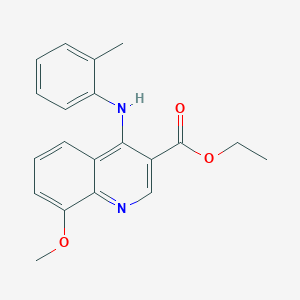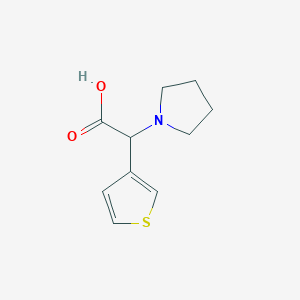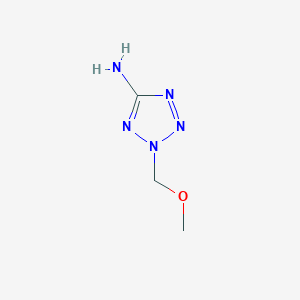
(4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester: is an organic compound that features a pyrazole ring substituted with a formyl group and a phenyl ring attached to a carbamic acid tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactionsThe phenyl ring is then attached through a coupling reaction, and the final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring and pyrazole moiety can engage in π-π interactions and hydrogen bonding, stabilizing the compound within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Trimethoxyphenylsilane: Used in the synthesis of silane coupling agents.
Uniqueness
What sets (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester apart is its combination of a formyl group, pyrazole ring, and phenyl ring with a carbamic acid ester. This unique structure provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H17N3O3 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
tert-butyl N-[4-(5-formyl-1H-pyrazol-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C15H17N3O3/c1-15(2,3)21-14(20)16-11-6-4-10(5-7-11)13-8-12(9-19)17-18-13/h4-9H,1-3H3,(H,16,20)(H,17,18) |
InChI-Schlüssel |
SZLZKUCHVRGUFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NNC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro-[6,6-dichlorobicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane]](/img/structure/B8338361.png)


![Sodium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B8338383.png)

![4-[3-Fluoro-5-[[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B8338395.png)




![2,4-Dibromodibenzo[b,d]thiophen-3-amine](/img/structure/B8338437.png)

![2-Methyl-bicyclo[3.2.0]hept-2-en-7-one](/img/structure/B8338464.png)

